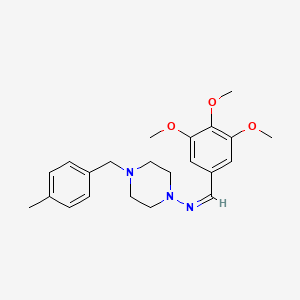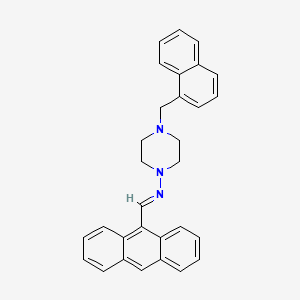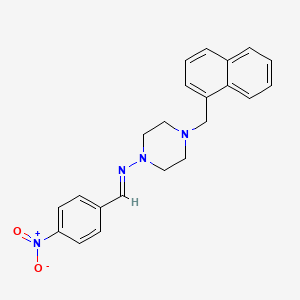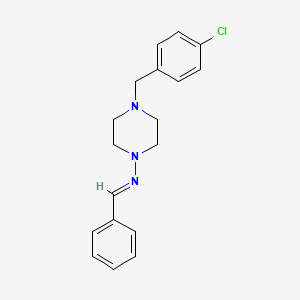
4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine
Vue d'ensemble
Description
4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as LMTX, is a small molecule drug that has been studied extensively in recent years for its potential therapeutic applications.
Applications De Recherche Scientifique
4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, frontotemporal dementia, and Parkinson's disease. In Alzheimer's disease, this compound has been shown to reduce the accumulation of tau protein in the brain, which is a hallmark of the disease. In frontotemporal dementia, this compound has been shown to improve cognitive function and reduce behavioral symptoms. In Parkinson's disease, this compound has been shown to reduce the accumulation of alpha-synuclein protein, which is a hallmark of the disease.
Mécanisme D'action
The mechanism of action of 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood, but it is thought to involve the stabilization of tau protein and the inhibition of protein aggregation. Tau protein is a key component of the neuronal cytoskeleton, and its aggregation is thought to play a role in the development of neurodegenerative diseases. This compound has been shown to reduce the accumulation of tau protein in the brain, which may help to prevent or slow the progression of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of protein aggregation, the stabilization of tau protein, and the reduction of neuroinflammation. These effects are thought to contribute to the therapeutic potential of this compound in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments include its high purity and yield, as well as its well-characterized synthesis method. However, there are also limitations to using this compound, including its high cost and limited availability. These factors may limit the ability of researchers to use this compound in their experiments.
Orientations Futures
There are many future directions for research on 4-(4-methylbenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, including the development of more efficient synthesis methods, the exploration of its therapeutic potential in other neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound represents a promising avenue for the development of new treatments for neurodegenerative diseases.
Propriétés
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-17-5-7-18(8-6-17)16-24-9-11-25(12-10-24)23-15-19-13-20(26-2)22(28-4)21(14-19)27-3/h5-8,13-15H,9-12,16H2,1-4H3/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKHYHCKHXZCBK-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B3890218.png)
![4-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890224.png)


![2-{2-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]hydrazino}-2-oxo-N-phenylacetamide](/img/structure/B3890271.png)
![2-(diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890277.png)

![N-[3-(benzyloxy)benzylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3890294.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3890310.png)
![N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide](/img/structure/B3890322.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3890329.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3890342.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890346.png)